2-Methoxy-1,3-dioxolane

Description

Significance of Cyclic Acetals in Chemical Science

Cyclic acetals are a class of organic compounds that play a crucial role in synthetic chemistry. numberanalytics.com Formed from the reaction of an aldehyde or a ketone with a diol, they are primarily recognized for their function as protecting groups for carbonyls and diols. numberanalytics.comlongdom.org This protective role is vital in multi-step syntheses, allowing chemists to selectively mask the reactivity of certain functional groups while transformations are carried out on other parts of a molecule. fiveable.me

The stability of cyclic acetals under neutral to strongly basic conditions makes them particularly valuable. libretexts.org However, they can be readily cleaved under acidic conditions to regenerate the original carbonyl and diol, a reversibility that is central to their application. fiveable.me The formation of five- and six-membered cyclic acetals is often favored due to the thermodynamic stability of the resulting ring structure. fiveable.meorganicchemistrytutor.com Beyond their use as protecting groups, cyclic acetals are also integral intermediates in the synthesis of complex molecules, including carbohydrates and natural products. numberanalytics.com

Overview of 2-Methoxy-1,3-dioxolane in Academic Research

This compound, a colorless liquid, is a versatile reagent in organic synthesis. evitachem.com It is classified as a cyclic acetal (B89532) of formaldehyde. evitachem.com In academic research, its primary application is as a protecting group for aldehydes and ketones. evitachem.com It also serves as a building block for the synthesis of various heterocyclic compounds. evitachem.com For instance, it has been utilized in the synthesis of nucleoside analogs with potential antiviral activity. sigmaaldrich.comchemicalbook.in

Historical Development of this compound Studies

While a detailed historical timeline is not extensively documented in single sources, the study of this compound is intrinsically linked to the broader development of acetal chemistry. Research into dioxolane and its derivatives has been extensive due to their commercial and industrial importance as intermediates in pharmaceutical manufacturing, fragrances, and the polymer industry. longdom.org Spectroscopic and computational studies have been conducted to elucidate the structural and electronic properties of this compound, providing a deeper understanding of its reactivity. longdom.org

Chemical Profile of this compound

Molecular Structure and Properties

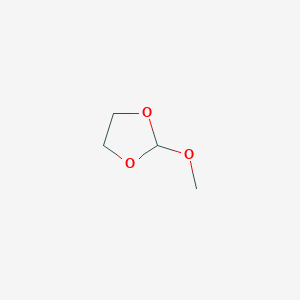

The molecular structure of this compound consists of a five-membered ring containing two oxygen atoms at positions 1 and 3, with a methoxy (B1213986) group attached to the carbon at the 2-position. evitachem.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H8O3 | sigmaaldrich.comchemicalbook.in |

| Molecular Weight | 104.10 g/mol | sigmaaldrich.com |

| Boiling Point | 129-130 °C | sigmaaldrich.comchemicalbook.in |

| Density | 1.092 g/mL at 25 °C | sigmaaldrich.comchemicalbook.in |

| Refractive Index | n20/D 1.409 | sigmaaldrich.comchemicalbook.in |

| Flash Point | 34 °C | evitachem.com |

Synthesis and Formation

A common method for synthesizing this compound involves the reaction of ethylene (B1197577) glycol with trimethyl orthoformate. evitachem.com This reaction is typically catalyzed by an acid and carried out under reflux conditions. evitachem.com The mechanism proceeds through the formation of an acetal, where the hydroxyl groups of ethylene glycol react with the central carbon of the orthoformate. evitachem.com Catalysts such as montmorillonite (B579905) K10 have been employed to improve the efficiency of this reaction. evitachem.com

Key Chemical Reactions

The chemical reactivity of this compound is characteristic of cyclic acetals. Key reactions include:

Hydrolysis: Under acidic conditions, it hydrolyzes back to ethylene glycol and formaldehyde. evitachem.com This reaction is fundamental to its use as a protecting group, as the deprotection step involves this cleavage. evitachem.com

Reactions with Nucleophiles: The acetal can react with various nucleophiles, leading to the formation of more complex molecular structures. evitachem.com

Conversion of Vicinal Diols to Olefins: this compound derivatives can be used in a mild and stereospecific method for converting vicinal diols into olefins. oup.com

Applications in Academic and Industrial Research

Role as a Protecting Group in Organic Synthesis

The primary role of this compound in organic synthesis is as a protecting group for aldehydes and ketones. libretexts.orgevitachem.com By converting a carbonyl group into a this compound derivative, its reactivity towards nucleophiles and bases is masked. libretexts.org This allows for chemical transformations to be performed on other parts of the molecule without affecting the carbonyl group. libretexts.org The protection is reversible, and the original carbonyl can be regenerated by treatment with aqueous acid. fiveable.memasterorganicchemistry.com

Utility in Polymer Chemistry

Derivatives of 1,3-dioxolane (B20135) are utilized as co-monomers in the manufacturing of polyacetals and other polymers. longdom.org Cationic polymerization of this compound derivatives, often initiated by catalysts like boron trifluoride, can lead to the formation of poly(keto ether)s through ring-opening polymerization. koreascience.kracs.org The specific structure of the monomers can influence the polymerization process and the properties of the resulting polymer. koreascience.kr

Application as an Electrolyte Additive

Recent research has explored the use of this compound as a component of electrolytes for high-performance lithium metal batteries. researchgate.netrsc.org It is considered a weakly solvating electrolyte that can contribute to improved cycling stability. researchgate.netrsc.org Its low reactivity and ability to promote the formation of a stable solid-electrolyte interphase (SEI) rich in inorganic components are key advantages. rsc.org This can lead to enhanced performance, including stable cycling at high voltages. researchgate.netrsc.org The use of such additives is a critical area of research for next-generation energy storage technologies. msesupplies.com

Emerging Use as a Green Solvent

There is a growing emphasis on the use of environmentally benign solvents in chemical processes. rsc.orgrsc.org While research into this compound specifically as a green solvent is still emerging, the broader class of 1,3-dioxolane derivatives is being investigated as bio-based reaction media. rsc.orgrsc.org The push for "green" alternatives to traditional fossil-based solvents is driven by the desire to reduce the environmental impact of chemical manufacturing. rsc.orgrsc.org The properties of some dioxolane-based compounds suggest they could be effective as polar aprotic solvents. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-5-4-6-2-3-7-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAYTNFBRROPJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173362 | |

| Record name | 2-Methoxy-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19693-75-5 | |

| Record name | 2-Methoxy-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19693-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019693755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways for 2 Methoxy 1,3 Dioxolane and Its Derivatives

Classical Synthesis Approaches

Traditional methods for synthesizing 2-methoxy-1,3-dioxolane are characterized by their reliance on fundamental reaction mechanisms that have long been a part of the organic chemist's toolkit.

Cyclization Reactions Utilizing Glycols and Orthoformates

A primary and widely utilized method for constructing the this compound ring system is the direct reaction between a glycol, typically ethylene (B1197577) glycol, and an orthoformate, such as trimethyl orthoformate. evitachem.com This reaction forms the core five-membered dioxolane ring with the desired methoxy (B1213986) group at the C2 position. The general reaction involves the condensation of the diol with the orthoester, leading to the elimination of alcohol molecules (methanol in this case) and the formation of the cyclic acetal (B89532). organic-chemistry.org

Optimization of Reaction Conditions for Yield and PurityThe efficiency of the acid-catalyzed cyclization is highly dependent on the reaction conditions. Key parameters for optimization include the choice of catalyst, solvent, temperature, and the effective removal of the alcohol byproduct to drive the equilibrium towards the product side.organic-chemistry.orgFor instance, conducting the reaction under reflux conditions is a common practice to facilitate the formation of the dioxolane ring.evitachem.com

In the synthesis of a glycerol-derived analogue, careful control over the concentration of the p-TosOH catalyst was found to be crucial to maximize the yield (up to 89%) and prevent compound decomposition. mdpi.com The choice of solvent also plays a significant role, with toluene (B28343) being effective when used with p-TosOH. mdpi.com Research on the reaction between glycerol (B35011) and trimethyl orthoformate (TMOF) identified that a reactant molar ratio of 1:10 at 90 °C provided the best results for synthesizing a derivative. rsc.org

| Catalyst | Reactants | Solvent | Temperature | Key Findings | Reference |

| p-Toluenesulfonic acid | Alcohols (12a) | Toluene | Room Temp. | Highest yield (89%) obtained; catalyst concentration must be carefully controlled to avoid decomposition. | mdpi.com |

| p-Toluenesulfonic acid | Pentane-1,3,5-triol, Benzaldehyde | CH₂Cl₂ | Room Temp. | Selective formation of cis-configured 1,3-dioxane (B1201747) in 85% yield. | mdpi.com |

| BSMImHSO₄ (Ionic Liquid) | Glycerol, Trimethyl Orthoformate | Catalyst-free or with catalyst | 90 °C | Best results obtained at a 1:10 molar ratio (glycerol:TMOF); ionic liquid was a highly efficient catalyst. | rsc.org |

Etherification Reactions from Dioxolane Precursors

An alternative synthetic route involves the etherification of a suitable dioxolane precursor. This can be conceptualized by starting with a hemiorthoester, such as a 2-hydroxy-1,3-dioxolane, which exists in equilibrium with its open-chain glycol monoester form. researchgate.netcdnsciencepub.com The etherification of this hydroxyl group would yield the target this compound. For example, the reaction of glycol monoesters with diazomethane (B1218177) has been shown to produce derivatives of 2-methoxy-2-trihalomethyl-1,3-dioxolane, indicating the viability of forming the methoxy ether from a cyclic tautomer. researchgate.net

Application of Grignard Reagents in Dioxolane Synthesis

The reaction of Grignard reagents with ortho esters like 2-methoxy-1,3-dioxanes (a closely related six-membered ring system) provides a robust method for synthesizing 2-alkyl-substituted derivatives. acs.org In these reactions, the Grignard reagent acts as a nucleophile, attacking the C2 carbon and displacing the methoxy group. This process occurs with retention of configuration and is highly effective for producing axially-substituted 2-alkyl-1,3-dioxanes, which are often thermodynamically unstable and difficult to synthesize by other means. acs.org The reaction proceeds smoothly at room temperature, yielding the C-substituted products in purities often exceeding 90% and yields ranging from 55% to 95%. acs.org This methodology highlights a key synthetic transformation of 2-methoxy-dioxolanes into more complex derivatives.

Advanced and Catalytic Synthesis Strategies

Modern synthetic efforts have focused on developing more efficient, selective, and environmentally benign methods for producing this compound and its derivatives. These advanced strategies often involve sophisticated catalytic systems.

Brønsted acidic ionic liquids, such as BSMImHSO4, have emerged as highly effective and potentially reusable catalysts for the reaction of glycerol with trimethyl orthoformate, accelerating the attainment of the thermodynamically controlled equilibrium. grafiati.comrsc.org Another advanced approach involves the use of supported heteropolyacids, like cesium-substituted dodecatungstophosphoric acid on K10 clay, for the cycloaddition of epichlorohydrin (B41342) with ketones to form chloromethyl-1,3-dioxolane derivatives. acs.org This method is noted for being 100% atom economical and utilizing a reusable catalyst. acs.org

Furthermore, multicomponent reactions catalyzed by Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) represent a sophisticated strategy for synthesizing complex acyclic nucleosides from purine (B94841) bases and 2-bromomethyl-1,3-dioxolane, achieving good to moderate yields. mdpi.com The development of ruthenium-catalyzed processes to produce 1,3-dioxolane (B20135) from ethylene glycol, carbon dioxide, and molecular hydrogen points towards future sustainable pathways for generating the core dioxolane structure from renewable C1 feedstocks. researchgate.net

Heterogeneous Catalysis in Dioxolane Formation

Heterogeneous catalysts are widely employed in the synthesis of dioxolanes due to their operational simplicity, ease of separation from the reaction mixture, and potential for recycling.

Montmorillonite (B579905) K10, a type of clay, has proven to be an effective and environmentally friendly catalyst for the synthesis of acetals, including dioxolanes. researchgate.netrsc.org It functions as a solid acid catalyst, facilitating the reaction between carbonyl compounds and diols. researchgate.net For instance, the reaction of ethylene glycol with trimethyl orthoformate can be efficiently catalyzed by Montmorillonite K10 to produce this compound. evitachem.com This method is noted for its mild reaction conditions and high yields. researchgate.netrsc.org

The use of Montmorillonite K10 offers several advantages over traditional acid catalysts, such as being non-corrosive, inexpensive, and allowing for a simple work-up procedure. researchgate.net It has been successfully used for the acetalization of various aldehydes and ketones. researchgate.netrsc.org Studies have shown that Montmorillonite K10 can be activated and modified with metal cations like Cu²⁺, Al³⁺, and Fe³⁺ to enhance its catalytic activity in esterification and other acid-catalyzed reactions. iaeng.org

Table 1: Acetalization of Carbonyl Compounds using Montmorillonite K-10

| Entry | Carbonyl Compound | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 2-Phenyl-1,3-dioxolane | 95 |

| 2 | Cyclohexanone | 1,4-Dioxaspiro[4.5]decane | 98 |

| 3 | Acetophenone | 2-Methyl-2-phenyl-1,3-dioxolane | 80 (incomplete) |

Data derived from studies on acetalization catalyzed by Montmorillonite K-10. researchgate.net

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) is another effective and inexpensive Lewis acid catalyst used in organic synthesis, including the formation of cyclic acetals. iosrjournals.orgorganic-chemistry.org It can catalyze the conversion of epoxides into 1,3-dioxolanes under mild conditions, offering high regio- and stereoselectivity. iosrjournals.org This method is advantageous as it avoids the use of toxic reagents like osmium tetroxide. iosrjournals.org FeCl₃·6H₂O has been employed in various other reactions, such as the synthesis of dihydropyrimidinones and quinolines, demonstrating its versatility as a catalyst. organic-chemistry.orgmdpi.com

Table 2: FeCl₃·6H₂O-Catalyzed Reactions

| Reaction Type | Substrates | Product Type | Yield (%) |

|---|---|---|---|

| Intramolecular Allylic Amination | 2-Aminophenyl-1-en-3-ols | Dihydroquinolines | up to 96 |

| Three-component Cyclocondensation | Aldehyde, β-ketoester, urea/thiourea | Dihydropyrimidinones | High |

| Beckmann Rearrangement | Ketones, hydroxylamine (B1172632) hydrochloride | Amides | Good to Excellent |

This table summarizes the utility of FeCl₃·6H₂O in various synthetic transformations. organic-chemistry.orgmdpi.comresearchgate.net

Organocatalytic Approaches (e.g., N-triflylphosphoramide)

Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts. N-triflylphosphoramide is a strong Brønsted acid catalyst that has been effectively used in the synthesis of 1,3-dioxolane-4-ones from α-hydroxy acids and aldehydes. rsc.orgrsc.org This catalyst is known for promoting reactions with high yields under mild conditions. rsc.org The increased acidity of N-triflylphosphoramide, due to the triflyl group, allows for faster and more efficient reactions compared to other organic acids. rsc.org

Other organocatalysts, such as bifunctional squaramide catalysts, have been developed for the asymmetric synthesis of cyclic acetals with spirooxindole skeletons, achieving good to high yields and high enantioselectivities. rawdatalibrary.netiitg.ac.in

Photocatalytic Methods in Cyclic Acetal Synthesis

Photocatalysis offers a green and mild approach for the synthesis of cyclic acetals. Visible-light-induced methods have been developed for the acetalization of aldehydes using photocatalysts like Eosin Y or thioxanthenone. rsc.orgorganic-chemistry.org These reactions proceed under neutral conditions and can tolerate a wide range of substrates, including those that are sensitive to acid. organic-chemistry.org

Recent advancements have highlighted the use of 1,3-dioxolane as a formylation reagent in photocatalytic reactions. rsc.orgrsc.org Through a hydrogen atom transfer (HAT) process, a 1,3-dioxolanyl radical is generated, which can then participate in various coupling reactions. rsc.orgnsf.gov For instance, a dual Ni/Ir photocatalytic system has been used for the formylation of aryl chlorides using 1,3-dioxolane. rsc.org

Industrial Scale Synthesis Considerations

On an industrial scale, the synthesis of dioxolane derivatives can occur under specific process conditions, sometimes as a byproduct of other large-scale chemical manufacturing.

In the industrial production of polyesters like poly(ethylene terephthalate) (PET) through solid-state polycondensation (SSP), various volatile byproducts are generated. nih.govpetus.com Acetaldehyde is one such byproduct, which can react with the ethylene glycol present in the system to form 2-methyl-1,3-dioxolane (B1212220). google.com This reaction can be facilitated by the presence of an acid catalyst within the SSP system. google.com The formation of 2-methyl-1,3-dioxolane allows for its easier removal from the system within the ethylene glycol stream. google.com The SSP process itself is a crucial step to increase the molecular weight of the polyester, and it is influenced by factors like temperature, pressure, and the efficient removal of byproducts. nih.govpetus.com

Acetalization of Aldehydes with Ethylene Glycol

The formation of cyclic acetals, specifically 1,3-dioxolanes, through the reaction of aldehydes with ethylene glycol is a fundamental and widely utilized transformation in organic synthesis. This reaction serves as a robust method for the protection of carbonyl groups, rendering them inert to various reagents, particularly nucleophiles and bases. total-synthesis.comorganic-chemistry.org The inherent stability of the resulting cyclic acetal, often referred to as a dioxolane, makes it an excellent protective group during multi-step synthetic sequences. libretexts.org

The acetalization process is typically catalyzed by acids, both Brønsted and Lewis types. organic-chemistry.orgrsc.org The mechanism involves the initial protonation of the aldehyde's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgvaia.com Subsequently, a hydroxyl group from ethylene glycol performs a nucleophilic attack on the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate. libretexts.orglibretexts.org Further protonation of the hemiacetal's hydroxyl group facilitates the elimination of a water molecule, generating a highly reactive oxonium ion. libretexts.org The final step involves the intramolecular attack of the second hydroxyl group of the ethylene glycol moiety on the oxonium ion, followed by deprotonation to yield the stable 1,3-dioxolane ring and regenerate the acid catalyst. libretexts.orgvaia.com

A variety of catalysts have been effectively employed to facilitate this transformation. Conventional homogeneous acid catalysts include mineral acids like HCl and H2SO4, as well as organic acids such as p-toluenesulfonic acid (p-TSA). imist.ma However, the development of heterogeneous catalysts has gained significant attention due to advantages like easier separation from the reaction mixture and potential for recycling. imist.marsc.org Examples of heterogeneous catalysts include acidic clays, zeolites, and silica-supported acids like H4[SiW12O40]/SiO2. imist.marsc.orgrsc.org The latter has been shown to be a highly efficient and selective catalyst for the acetalization of aldehydes with ethylene glycol under solvent-free conditions and at relatively low temperatures. rsc.orgrsc.org

The reaction conditions for the acetalization of aldehydes with ethylene glycol can be optimized to achieve high yields. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the acetal. total-synthesis.comrsc.org This is often accomplished by azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents. total-synthesis.comorganic-chemistry.org

The versatility of this methodology is demonstrated by its application to a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes. organic-chemistry.org Notably, this method can exhibit chemoselectivity, allowing for the protection of aldehydes in the presence of less reactive ketones. organic-chemistry.org

Table 1: Catalytic Acetalization of Various Aldehydes with Ethylene Glycol

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | H4[SiW12O40]/SiO2 | Solvent-free | 60 | 6 | >99 | rsc.org |

| p-Nitrobenzaldehyde | Acidic clay | Toluene | Reflux | N/A | ~87 | imist.ma |

| p-Chlorobenzaldehyde | Eosin Y (photocatalyst) | N/A | N/A | N/A | Excellent | imist.ma |

| Furfural | p-Toluenesulfonic acid | Benzene | Reflux | N/A | 87 | rsc.org |

| Furfural | Tartaric acid | Benzene | Reflux | N/A | 98 | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 1,3 Dioxolane

Role as a Protecting Group in Organic Synthesis

2-Methoxy-1,3-dioxolane is a valuable reagent in organic synthesis, primarily utilized as a protecting group for carbonyl functionalities, namely aldehydes and ketones. evitachem.comlongdom.org This protection strategy is crucial in multi-step syntheses where specific functional groups must be shielded from unwanted reactions during subsequent chemical transformations. evitachem.com

Protection of Carbonyl Functionalities (Aldehydes and Ketones)

The fundamental principle behind the protective action of this compound lies in its reaction with aldehydes or ketones to form a stable cyclic acetal (B89532). evitachem.comorganic-chemistry.org This reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org The resulting 1,3-dioxolane (B20135) ring is generally stable to a wide range of nucleophiles and basic conditions, thus effectively masking the reactivity of the original carbonyl group. organic-chemistry.org

The formation of the acetal involves the reaction of the carbonyl compound with ethylene (B1197577) glycol, where this compound can act as a precursor or be involved in transacetalization reactions. thieme-connect.de For instance, in the presence of an acid catalyst, this compound can react with a ketone to form the corresponding ketal, with the equilibrium driven by the removal of methanol (B129727). thieme-connect.de

Table 1: Protection of Carbonyl Compounds using this compound Analogs

| Carbonyl Compound | Reagents and Conditions | Protected Product | Yield (%) | Reference |

| Various Aldehydes & Ketones | Ethane-1,2-diol, p-toluenesulfonic acid, refluxing toluene (B28343) | 1,3-Dioxolane | - | organic-chemistry.org |

| Aldehydes & Ketones | Trimethyl orthoformate, tetrabutylammonium (B224687) tribromide, alcohol | Acyclic/Cyclic Acetal | Excellent | organic-chemistry.org |

| Aldehydes | 2-Ethoxy-1,3-dioxolane, benzotriazole (B28993), then Grignard/organozinc reagents | Formylated Product | - | organic-chemistry.org |

Selective Deprotection Strategies

A key advantage of using the 1,3-dioxolane protecting group is the ability to remove it under specific and often mild conditions, regenerating the original carbonyl functionality. evitachem.com Deprotection is most commonly achieved through acid-catalyzed hydrolysis. evitachem.comorganic-chemistry.org The lability of the acetal to acidic conditions allows for its selective removal in the presence of other functional groups that are stable to acid but sensitive to other reagents. evitachem.com

The rate of hydrolysis can be influenced by the substitution on the dioxolane ring. For example, phenyl substitution at the 2-position of this compound increases the rate of hydrolysis significantly. researchgate.net This sensitivity to electronic effects allows for fine-tuning of deprotection conditions.

Table 2: Conditions for Deprotection of 1,3-Dioxolanes

| Protected Compound | Reagents and Conditions | Product | Reference |

| 2-Phenyl-1,3-dioxolane | NaBArF₄, water, 30 °C, 5 min | Benzaldehyde | wikipedia.org |

| 1,3-Dioxepane derivative | 0.1 M HCl, aqueous acetone, room temp | Corresponding diol | thieme-connect.de |

| p-Methoxyphenylethylene acetals | DDQ, wet dichloromethane | Corresponding aldehyde | thieme-connect.de |

Applications in Multi-Step Synthetic Pathways

The ability to selectively protect and deprotect carbonyl groups makes this compound and related compounds indispensable in complex, multi-step organic syntheses. evitachem.comorganic-chemistry.org They allow chemists to perform a series of reactions on other parts of a molecule without affecting the carbonyl group. Once the desired transformations are complete, the carbonyl group can be unmasked for further reactions. evitachem.com

An example of its application is in the synthesis of nucleoside analogs with potential antiviral activity, where this compound serves as a key precursor. evitachem.comsigmaaldrich.com Furthermore, derivatives of 1,3-dioxolane are used in the synthesis of natural products and as intermediates in the fragrance and polymer industries. evitachem.comlongdom.org The stability and predictable reactivity of the dioxolane group are vital for the efficient construction of complex molecular architectures. evitachem.com

Fundamental Reaction Pathways

Hydrolysis Mechanisms under Acidic Conditions

The acid-catalyzed hydrolysis of this compound and its derivatives is a well-studied process. gla.ac.ukcdnsciencepub.com The generally accepted mechanism involves a multi-step sequence. cdnsciencepub.com The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring by a hydronium ion. chemguide.co.uk

Following protonation, the C-O bond cleaves to form a resonance-stabilized carboxonium ion and ethylene glycol. gla.ac.ukcdnsciencepub.com This step is often considered the rate-determining step in the hydrolysis of many acetals. researchgate.net However, for certain ortho esters, the mechanism can change depending on the pH. researchgate.net For 2-methyl-2-methoxy-1,3-dioxolane, at low pH, the rate-determining step shifts to the decomposition of a hemiorthoester intermediate. researchgate.net

The carboxonium ion is then attacked by a water molecule to form a hemiorthoester intermediate. cdnsciencepub.comchemguide.co.uk Subsequent proton transfers and elimination of methanol lead to the formation of the final products: the corresponding carbonyl compound and ethylene glycol. evitachem.comchemguide.co.uk The entire process is reversible. chemguide.co.uk

Reactions with Nucleophilic Species

While the 1,3-dioxolane ring is generally stable to nucleophiles, the acetal carbon can react with strong nucleophiles under certain conditions. evitachem.com For example, a benzotriazole derivative of 2-ethoxydioxolane has been shown to be a versatile electrophilic formylating agent, reacting with Grignard reagents and organozinc reagents. organic-chemistry.org

The reactivity of the dioxolane ring can also be influenced by its substituents. The presence of electron-withdrawing or electron-donating groups can affect the stability of the acetal and its susceptibility to nucleophilic attack. vulcanchem.com In some cases, nucleophilic substitution reactions can occur at the methoxy (B1213986) group. vulcanchem.com

Oxidation and Reduction Transformations

The oxidation of this compound and its derivatives can be achieved using various reagents. For instance, the core 1,3-dioxolane ring has shown unreactivity towards oxidation under certain conditions while forming a ketone at another part of the molecule. acs.org However, the 1,3-dioxolane protecting group is not entirely inert and can react, for example, after prolonged reaction times. acs.org A proposed general mechanism for the oxidation of methyl ethers to ketones involves the formation of an oxonium ion, followed by elimination to an oxocarbenium intermediate, which is then trapped by water to form a hemiacetal that collapses to the ketone. acs.org

The reduction of the ester functional group in a molecule can be performed without affecting a ketone by first protecting the ketone as a ketal, such as a 1,3-dioxolane. wikipedia.org After the reduction reaction, the ketal protecting group can be removed through hydrolysis to yield the final product. wikipedia.org

| Transformation | Reagent/Condition | Outcome |

| Oxidation | Calcium hypochlorite, Acetic acid, Acetonitrile/water | Can be unreactive or react depending on conditions |

| Reduction | Protect as ketal, then reduce other functional groups | Ketal group remains intact during reduction |

| Deprotection | Hydrolysis (e.g., aqueous acid) | Regenerates the original carbonyl compound |

Specialized Reactivity Studies

The reaction of this compound and its analogs, such as 2-methoxy-1,3-dioxane, with Grignard reagents like methylmagnesium iodide, is a subject of stereoelectronic control. iupac.orgcapes.gov.brmolaid.com These reactions can lead to regioselective carbon-oxygen bond cleavage. grafiati.com The interaction between the Grignard reagent and the ortho ester involves complexation that can influence the stereochemical outcome of the reaction. iupac.orgcapes.gov.brmolaid.com For example, the reaction of methylmagnesium iodide with a furan-containing dioxabicyclooctane derivative results in products from regioselective C-O bond fission and intermolecular transfer of the methyl group from the Grignard reagent to an intermediate oxocarbonium ion. grafiati.com The stereochemistry of the Grignard-ortho ester reaction is influenced by factors like reagent-substrate complexation. acs.org

1,3-Dioxolane can undergo selective methoxylation at the acetal carbon through indirect electrochemical reactions. lookchem.com This transformation can be facilitated by redox catalysts, such as tris(2,4-dibromophenyl)amine. lookchem.com Anodic oxidation of amides can lead to α-methoxylation, and a proposed mechanism involves the formation of an iminium cation which is then trapped by methanol. beilstein-journals.org Electrochemical methods offer a pathway for the functionalization of such cyclic acetals under specific conditions. lookchem.comsci-hub.se

Studies on the gas-phase thermal decomposition of 2-methyl-1,3-dioxolane (B1212220), an analog of this compound, reveal that the reaction is unimolecular and follows first-order kinetics. nih.gov In the presence of a free-radical suppressor, the decomposition is a homogeneous process. nih.gov The decomposition of 2-methyl-1,3-dioxolane occurs in a temperature range of 459-490 °C. nih.gov

Computational studies using Density Functional Theory (DFT) suggest a stepwise mechanism for the decomposition. nih.gov The rate-determining step is proposed to proceed through a concerted, nonsynchronous four-centered cyclic transition state. nih.gov The intermediate products formed are unstable at the working temperatures and decompose rapidly. nih.gov

| Compound | Temperature Range (°C) | Pressure Range (Torr) | Arrhenius Equation (log k) |

| 2-methyl-1,3-dioxolane | 459-490 | 46-113 | (13.61 ± 0.12) - (242.1 ± 1.0)/(2.303RT) |

| 2,2-dimethyl-1,3-dioxolane | 459-490 | 46-113 | (14.16 ± 0.14) - (253.7 ± 2.0)/(2.303RT) |

Under photosensitized electron transfer conditions, certain derivatives of this compound can undergo carbon-carbon bond cleavage. grafiati.com For instance, the irradiation of 2-(2,2-diphenylethyl)-2-methoxy-1,3-dioxolane in the presence of an electron-accepting photosensitizer can lead to cleavage products. cdnsciencepub.com The mechanism for this C-C bond cleavage involves the formation of a radical cation intermediate. grafiati.com The reactivity of these compounds is dependent on their conformation. grafiati.com In some cases, cis-trans isomerization can also be observed and is mechanistically linked to the C-C bond cleavage process. grafiati.com For example, the irradiation of 2-benzyl-2-phenyl-1,3-dioxolane resulted in toluene and this compound as major products. cdnsciencepub.com

Spectroscopic Characterization and Quantum Chemical Investigations

Vibrational Spectroscopy Analysis

The vibrational dynamics of 2-Methoxy-1,3-dioxolane have been extensively investigated using FT-IR and FT-Raman spectroscopy. researchgate.net These experimental findings are compared with theoretical data derived from Density Functional Theory (DFT) calculations, specifically using the B3LYP method, to provide a detailed assignment of the fundamental vibrational modes. longdom.orgresearchgate.net

The FT-IR spectrum of this compound has been recorded in the 4000–400 cm⁻¹ range. longdom.org The analysis reveals characteristic vibrational bands corresponding to the different functional groups within the molecule. For the methyl (CH₃) group, in-plane and out-of-plane stretching vibrations are assigned to FT-IR bands at 3139 cm⁻¹ and 2813 cm⁻¹, respectively. longdom.org The in-plane methyl deformation mode is identified at 1521 cm⁻¹, while out-of-plane deformation modes are attributed to bands at 1445 cm⁻¹ and 1204 cm⁻¹. longdom.org

For the methylene (CH₂) groups, symmetric stretching vibrations are observed in the FT-IR spectrum at 2839 cm⁻¹. longdom.org Additionally, the C-H stretching vibration is identified at 2905 cm⁻¹ in the FT-IR spectrum. researchgate.net

Table 1: Selected Experimental FT-IR Vibrational Frequencies for this compound

| Observed Frequency (cm⁻¹) | Vibrational Assignment |

| 3139 | CH₃ in-plane stretching |

| 2905 | C-H stretching |

| 2839 | CH₂ symmetric stretching |

| 2813 | CH₃ out-of-plane stretching |

| 1521 | CH₃ in-plane deformation |

| 1445 | CH₃ out-of-plane deformation |

| 1204 | CH₃ out-of-plane deformation |

FT-Raman spectroscopy provides complementary information to the FT-IR data. researchgate.net In the FT-Raman spectrum of this compound, the symmetric stretching vibration of the CH₃ group is assigned to the band at 2909 cm⁻¹. longdom.org For the CH₂ groups, asymmetric stretching vibrations are observed at 2960 cm⁻¹ and 2946 cm⁻¹, while scissoring modes are assigned to bands at 1534 cm⁻¹ and 1527 cm⁻¹. longdom.org

Table 2: Selected Experimental FT-Raman Vibrational Frequencies for this compound

| Observed Frequency (cm⁻¹) | Vibrational Assignment |

| 2960 | CH₂ asymmetric stretching |

| 2946 | CH₂ asymmetric stretching |

| 2909 | CH₃ symmetric stretching |

| 1534 | CH₂ scissoring |

| 1527 | CH₂ scissoring |

A strong correlation has been established between the experimentally observed vibrational frequencies from FT-IR and FT-Raman spectra and the theoretical frequencies calculated using the DFT/B3LYP method with a 6-311++G(d,p) basis set. longdom.orgresearchgate.net This agreement allows for a confident and detailed assignment of the 39 normal vibrational modes of the molecule. researchgate.net For instance, a CH₃ in-plane stretching vibration observed in the FT-IR spectrum at 3139 cm⁻¹ corresponds to a calculated (scaled) frequency of 3142 cm⁻¹. researchgate.net Similarly, a C-H stretching mode observed at 2905 cm⁻¹ in FT-IR shows good agreement with the calculated frequency of 2910 cm⁻¹. researchgate.net The potential energy distribution (PED) analysis further refines these assignments, quantifying the contribution of different internal coordinates to each normal mode. nih.gov

Table 3: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for this compound

| FT-IR | FT-Raman | Calculated (Scaled) | Assignment (PED %) |

| 3139 | - | 3142 | CH₃ in-plane stretching (100%) |

| - | 2960 | 2965 | CH₂ asymmetric stretching (98%) |

| - | 2946 | 2951 | CH₂ asymmetric stretching (98%) |

| 2905 | 2909 | 2910 | C-H stretching (96%) |

| 2841 | 2839 | 2844 | CH₂ symmetric stretching (96%) |

| 1534 | 1527 | 1530 | CH₂ scissoring (75%) |

| 1521 | - | 1525 | CH₃ in-plane deformation (71%) |

| 1445 | - | 1449 | CH₃ out-of-plane deformation (68%) |

| 1204 | - | 1201 | CH₃ out-of-plane deformation (59%) |

| 1139 | - | 1141 | CH in-plane rocking (55%) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides crucial information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule. The experimental chemical shifts are compared with theoretical values calculated using the Gauge-Independent Atomic Orbital (GIAO) method to confirm spectral assignments. longdom.orgresearchgate.net

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. researchgate.net The experimental spectrum is compared with theoretical data to assign the chemical shifts (δ) relative to a Tetramethylsilane (TMS) standard. longdom.org The protons of the methoxy (B1213986) group (O-CH₃) and the dioxolane ring protons (O-CH₂-CH₂-O and O-CH-O) give rise to characteristic signals.

Table 4: Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Experimental δ (ppm) | Theoretical δ (ppm) |

| H (on C attached to two O) | 5.10 | 5.06 |

| H (on ring CH₂) | 3.95 - 4.10 | 3.99 |

| H (on methoxy CH₃) | 3.25 | 3.21 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. researchgate.net The chemical shifts of the carbon atoms in this compound have been determined experimentally and corroborated with GIAO calculations. researchgate.net The carbon atom of the methoxy group (O-CH₃), the two equivalent carbons of the dioxolane ring (O-CH₂-CH₂-O), and the carbon atom bonded to three oxygen atoms (O-CH-O) are clearly distinguishable in the spectrum.

Table 5: Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Experimental δ (ppm) | Theoretical δ (ppm) |

| C (O-CH-O) | 112.5 | 112.1 |

| C (O-CH₂-CH₂-O) | 64.8 | 64.5 |

| C (O-CH₃) | 53.2 | 52.9 |

Computational Simulation of Chemical Shifts (e.g., GIAO Method)

The theoretical ¹H and ¹³C nuclear magnetic resonance (NMR) spectra for this compound have been simulated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net This computational approach allows for the calculation of absolute chemical shifts, which can then be compared with experimental data. researchgate.net The GIAO method is a widely used quantum chemical technique for predicting NMR shielding tensors, providing valuable information for structural elucidation. imist.mascielo.br

Calculations for this compound were performed, and the resulting chemical shifts were referenced against tetramethylsilane (TMS). researchgate.net A comparison between the theoretical and experimental values provides a measure of the accuracy of the computational model.

| Atom | Theoretical ¹³C | Experimental ¹³C | Atom | Theoretical ¹H | Experimental ¹H |

|---|---|---|---|---|---|

| C2 | 115.1 | 114.5 | H6 | 5.0 | 4.9 |

| C4 | 64.5 | 64.8 | H7 | 3.8 | 3.9 |

| C5 | 64.5 | 64.8 | H8 | 3.8 | 3.9 |

| C10 | 54.3 | 54.9 | H9 | 3.8 | 4.0 |

| H11 | 3.2 | 3.3 | |||

| H12 | 3.2 | 3.3 | |||

| H13 | 3.2 | 3.3 |

Electronic Spectroscopy and Properties

UV-Visible Absorption Spectroscopy in Different Solvents

The electronic absorption properties of this compound have been investigated using theoretical methods. The UV-Visible spectrum was calculated in different solvents to understand the effect of the solvent environment on electronic transitions. longdom.org Solvent effects can cause shifts in the absorption wavelength (λmax) due to interactions between the solute and solvent molecules, which can alter the energy gap between the ground and excited states. vlabs.ac.inslideshare.net These shifts are often related to solvent polarity. ijiset.combiointerfaceresearch.com

Theoretical calculations for this compound were performed using a time-dependent density functional theory (TD-DFT) approach to simulate the UV-Visible spectrum. longdom.org

Analysis of Excitation Energies, Oscillator Strengths, and Wavelengths

The electronic transitions of this compound have been characterized by calculating their excitation energies, oscillator strengths (f), and corresponding absorption wavelengths (λmax). longdom.org The oscillator strength is a dimensionless quantity that indicates the intensity of an electronic transition. nih.gov These parameters were determined using the TD-DFT method. longdom.org

| Solvent | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| Gas Phase | 144.38 | 8.5862 | 0.0191 |

| Water | 145.03 | 8.5479 | 0.0242 |

| Methanol (B129727) | 145.31 | 8.5315 | 0.0233 |

| Ethanol | 145.41 | 8.5256 | 0.0230 |

| Acetonitrile | 145.24 | 8.5358 | 0.0235 |

| Acetone | 145.47 | 8.5221 | 0.0228 |

| DMSO | 145.14 | 8.5416 | 0.0238 |

| Dichloromethane | 145.83 | 8.4999 | 0.0220 |

| CCl₄ | 146.17 | 8.4801 | 0.0212 |

| Benzene | 146.12 | 8.4834 | 0.0213 |

| n-Hexane | 146.33 | 8.4711 | 0.0208 |

Advanced Quantum Chemical Calculations

Density Functional Theory (DFT) for Structural and Electronic Properties

Geometrical Parameter Optimization (Bond Lengths, Angles, Dihedral Angles)

The molecular geometry of this compound has been optimized using Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level. longdom.orgresearchgate.net This method provides a detailed description of the three-dimensional arrangement of atoms in the molecule. The calculated geometrical parameters, including bond lengths, bond angles, and dihedral angles, are in close agreement with experimental data obtained from X-ray diffraction studies. researchgate.net Any minor discrepancies between the theoretical and experimental values can be attributed to the fact that theoretical calculations are performed for an isolated molecule in the gaseous phase, whereas experimental results correspond to the molecule in a liquid or solid state. researchgate.net

| Bond Lengths (Å) | Bond Angles (°) | Dihedral Angles (°) | ||||||

|---|---|---|---|---|---|---|---|---|

| Bond | Theoretical | Experimental | Angle | Theoretical | Experimental | Angle | Theoretical | Experimental |

| O1-C2 | 1.413 | 1.358 | C2-O1-C5 | 107.8 | 107.8 | C5-O1-C2-O3 | -175.7 | -175.7 |

| O1-C5 | 1.435 | 1.428 | O1-C2-O3 | 107.1 | 111.6 | C5-O1-C2-H6 | -58.4 | -58.4 |

| C2-O3 | 1.413 | 1.386 | O1-C2-H6 | 110.1 | 108.0 | O1-C5-C4-O3 | -35.4 | -35.4 |

| C2-H6 | 1.096 | 1.080 | O3-C2-H6 | 110.1 | 108.0 | O1-C5-C4-H8 | 84.0 | 84.0 |

| O3-C4 | 1.435 | 1.438 | C2-O3-C4 | 107.8 | 108.7 | H7-C5-C4-O3 | -155.6 | -155.6 |

| C4-C5 | 1.536 | 1.521 | O3-C4-C5 | 105.7 | 103.1 | C2-O1-C5-C4 | 22.5 | 22.5 |

Conformational Analysis

The geometric structure of this compound has been optimized to determine its most stable conformation. The five-membered 1,3-dioxolane (B20135) ring is known to adopt a puckered conformation as a result of the asymmetric C-2 carbon atom evitachem.com. Theoretical calculations using the DFT/B3LYP method with a 6-311++G(d,p) basis set have provided precise values for bond lengths, bond angles, and dihedral angles. longdom.orgresearchgate.net

These calculations show that the optimized bond lengths and angles are in close agreement with experimental data, with minor deviations attributed to the theoretical calculations being performed on an isolated molecule in the gaseous phase, whereas experimental results are typically from the liquid or solid state. researchgate.net For instance, the calculated C-O bond lengths within the ring are approximately 1.413 Å and 1.435 Å, while the exocyclic C-O bond of the methoxy group is about 1.386 Å. longdom.orgresearchgate.net The bond angles, such as O3-C2-O1 and C4-O3-C2, were calculated to be 107.19° and 107.89°, respectively. longdom.orgresearchgate.net The dihedral angles confirm the non-planar, puckered nature of the dioxolane ring. researchgate.net

Optimized Geometrical Parameters of this compound

| Parameter | Atoms | Value |

|---|---|---|

| Bond Length (Å) | O1-C2 | 1.413 |

| Bond Length (Å) | C2-O3 | 1.438 |

| Bond Length (Å) | O3-C4 | 1.435 |

| Bond Length (Å) | C2-O6 | 1.386 |

| Bond Angle (°) | O3-C2-O1 | 107.19 |

| Bond Angle (°) | C4-O3-C2 | 107.89 |

| Dihedral Angle (°) | O1-C5-C4-O3 | -35.48 |

Frontier Molecular Orbital (FMO) Analysis: Energy Gap and Kinetic Stability

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability. researchgate.net A larger energy gap implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO and LUMO energies have been calculated, revealing a significant energy gap that suggests the molecule possesses high kinetic stability. longdom.orgresearchgate.net The HOMO is primarily localized over the oxygen atoms, indicating these are the sites most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the C-O bonds, highlighting potential sites for nucleophilic attack. The calculated energy gap and related quantum chemical descriptors provide a quantitative measure of the molecule's stability and reactivity profile. longdom.org

FMO Parameters and Quantum Chemical Descriptors of this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.14 |

| ELUMO | 1.85 |

| Energy Gap (ΔE) | 8.99 |

| Ionization Potential (I) | 7.14 |

| Electron Affinity (A) | -1.85 |

| Global Hardness (η) | 4.49 |

| Global Softness (S) | 0.22 |

| Electronegativity (χ) | 2.64 |

| Chemical Potential (μ) | -2.64 |

| Electrophilicity Index (ω) | 0.77 |

Total and Partial Density of States (DOS) Analysis

Total and Partial Density of States (TDOS and PDOS) analyses offer a detailed picture of the molecular orbital compositions and their contributions to chemical bonding. longdom.org These analyses, derived from Mulliken population analysis, provide a graphical representation of the energy distribution of orbitals. longdom.orglongdom.org For this compound, the DOS plots illustrate the contributions of different atoms and groups to the molecular orbitals. The TDOS spectrum provides an overview of the energy levels, while the PDOS plots break down these contributions, showing which atoms or fragments are dominant in the HOMO and LUMO regions. This information is valuable for understanding the electronic structure and predicting the nature of chemical bonding and reactivity. longdom.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules by determining their excited state properties. molpro.netsemanticscholar.orguci.edu This approach provides information on electronic transitions, including excitation energies, oscillator strengths (f), and corresponding wavelengths (λ). longdom.orglongdom.org For this compound, TD-DFT calculations were performed to predict its UV-Visible spectrum. longdom.org The results detail the primary electronic transitions, which are typically from the HOMO to the LUMO. The calculated wavelengths and oscillator strengths help in the interpretation of experimental electronic spectra. longdom.orgrsc.org

Calculated Electronic Transitions for this compound

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 7.23 | 171.41 | 0.0093 | HOMO -> LUMO (98%) |

Topological Analysis: Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines chemical bonding and molecular structure based on the topology of the electron density (ρ(r)). wikipedia.orgamercrystalassn.org This analysis identifies critical points in the electron density, particularly bond critical points (BCPs), which are indicative of a chemical bond. wiley-vch.de For each BCP, topological parameters such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the ellipticity (ε) are calculated. longdom.orgresearchgate.net

The sign of the Laplacian of the electron density at a BCP distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell interactions (ionic, hydrogen bonds, van der Waals) (∇²ρ(r) > 0). muni.cz In this compound, QTAIM analysis has been used to characterize the nature of the covalent bonds within the molecule. longdom.orgresearchgate.net The calculated topological parameters confirm the presence of covalent bonding for C-O, C-C, and C-H bonds. longdom.org

QTAIM Topological Parameters at Bond Critical Points of this compound

| Bond | ρ(r) | ∇²ρ(r) | ε |

|---|---|---|---|

| O1-C2 | 0.2645 | -0.1987 | 0.054 |

| C2-O3 | 0.2451 | -0.1023 | 0.061 |

| O3-C4 | 0.2487 | -0.1345 | 0.012 |

| C4-C5 | 0.2511 | -0.6432 | 0.008 |

| C2-O6 | 0.2876 | -0.2567 | 0.043 |

Intermolecular Interaction Analysis: Reduced Density Gradient (RDG)

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs) in molecular systems. researchgate.netchemrxiv.org It identifies regions of space where interactions such as van der Waals forces, hydrogen bonds, and steric repulsion occur. longdom.orgresearchgate.net The analysis is based on the relationship between the electron density and its gradient. chemrxiv.orgunam.mx For this compound, RDG analysis has been employed to investigate the intramolecular interactions. longdom.orgresearchgate.net The resulting visualizations typically show surfaces colored according to the nature of the interaction, providing a qualitative understanding of the weak interactions that contribute to the molecule's conformational stability. longdom.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density in terms of localized orbitals, offering insights into charge distribution, hybridization, and intramolecular interactions. nih.govjoaquinbarroso.com A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation stabilization energy, E(2). longdom.org This energy represents the stabilization resulting from charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

NBO Analysis: Second-Order Perturbation Stabilization Energies E(2) for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O1 | BD(1) C2-O3 | 2.11 |

| LP(1) O1 | BD(1) C2-O6 | 1.87 |

| LP(2) O3 | BD(1) C2-O1 | 1.23 |

| LP(2) O3 | BD(1) C4-C5 | 2.45 |

| LP(2) O6 | BD*(1) C2-O1 | 5.43 |

Applications and Performance in Advanced Materials Science and Electrochemistry

Electrolyte Solvents for Electrochemical Energy Storage Systems

The compound 2-Methoxy-1,3-dioxolane is emerging as a significant solvent in the development of advanced electrolytes for high-performance electrochemical energy storage systems. Its unique molecular structure and properties address some of the critical challenges faced by next-generation batteries, particularly those employing lithium metal anodes.

While its parent compound, 1,3-dioxolane (B20135) (DOL), has been investigated as a co-solvent in electrolytes for fast-charging lithium-ion batteries, its application is often hindered by poor oxidation stability. mdpi.comresearchgate.net DOL-based electrolytes can also struggle with forming a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes, a critical component for long-term battery cycling. mdpi.comresearchgate.net Formulations combining DOL with other solvents like dimethoxyethane (DME), ethylene (B1197577) carbonate (EC), and ethyl methyl carbonate (EMC), along with additives like fluorinated ethylene carbonate (FEC), have been developed to mitigate these issues and enhance fast-charging capabilities. mdpi.comresearchgate.net The primary focus for this compound, however, has shifted towards more demanding applications beyond conventional LIBs, specifically in the realm of lithium metal batteries, where its distinct properties offer significant advantages.

This compound has been identified as a key component in formulating high-performance electrolytes for lithium metal batteries (LMBs), which promise higher energy densities than traditional LIBs. rsc.org An electrolyte based on this compound has demonstrated the ability to support stable cycling of high-voltage cathodes, such as LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811), at practical conditions. rsc.org This high performance is attributed to the solvent's role in creating a weakly solvating environment, which fundamentally alters the electrolyte's behavior at the electrode-electrolyte interface. rsc.org

Weakly solvating electrolytes (WSEs) represent a strategic approach to designing next-generation battery systems. sciopen.comsciopen.com The core principle is to reduce the solvent's solvation ability, thereby increasing the interaction between the lithium cation (Li⁺) and the salt's anion. rsc.orgsciopen.com In conventional electrolytes with strongly solvating solvents like DME or EC, the Li⁺ is tightly surrounded by solvent molecules, forming a solvent-separated ion pair (SSIP) structure. rsc.org This strong solvation shell hinders the participation of anions in the formation of the SEI. rsc.org

In contrast, WSEs promote the formation of an anion-rich solvation structure where anions are more directly coordinated with the Li⁺. rsc.orgsciopen.com This is achieved by using solvents with lower donor numbers or by designing molecules, like this compound, that inherently possess a weaker solvating effect. rsc.orgnih.gov The advantage of this design is that it facilitates the decomposition of the anion at the electrode surface, leading to the formation of a robust, inorganic-rich SEI layer. rsc.org Unlike high-concentration electrolytes (HCEs) that also promote anion participation, WSEs can achieve this effect at standard, lower salt concentrations, thus avoiding issues like high viscosity and low ionic conductivity. sciopen.comsciopen.com

The performance of a WSE is not solely dictated by its weak solvation ability; the intrinsic chemical reactivity of the solvent itself is a critical factor. rsc.org An ideal solvent must strike a balance: it should be weakly solvating to promote an anion-derived SEI, but also sufficiently stable to not undergo detrimental side reactions with the highly reactive lithium metal anode or at the high-voltage cathode. rsc.orgrsc.org

Research has shown that while some solvents may exhibit desirable weak solvation properties, their inherent instability can lead to poor battery performance. rsc.org this compound has been identified as a solvent that successfully balances both weak solvation effects and low intrinsic reactivity. rsc.org This dual characteristic is crucial for ensuring the stability of the electrolyte against both the lithium metal anode and high-voltage cathodes, ultimately enabling stable and long-duration cycling. rsc.org However, it has been noted that this compound can exhibit instability in the direct presence of metallic lithium, suggesting that its success is tied to the rapid formation of a protective SEI layer that prevents continuous solvent decomposition. researchgate.net

The composition and quality of the SEI are paramount for the performance and safety of lithium metal batteries. The use of this compound in a WSE directly influences the formation of a more effective SEI. rsc.org Due to the anion-rich solvation structure it promotes, the electrolyte facilitates the decomposition of the salt's anion (e.g., FSI⁻ from LiFSI) at the electrode surface. rsc.org

This process leads to the formation of an SEI that is rich in inorganic components, such as lithium fluoride (B91410) (LiF). rsc.orgoaepublish.com An inorganic-rich SEI is generally more robust, dense, and electronically insulating yet ionically conducting compared to the organic-rich, porous SEIs that form from the decomposition of strongly solvating solvents. rsc.orgoaepublish.com The stable, LiF-rich SEI formed in the presence of the this compound electrolyte effectively suppresses the growth of lithium dendrites, enhances the stability of the lithium metal anode, and contributes to a high Coulombic efficiency over extended cycling. rsc.org This improved interfacial layer is a key reason for the enhanced performance of LMBs using this electrolyte system. rsc.orgresearchgate.net

Table 1: Electrochemical Performance of this compound Electrolyte

| Cell Type | Performance Metric | Value | Reference |

| Li-Cu Half-Cell | Cycling Stability | > 250 cycles | rsc.org |

| Li-Cu Half-Cell | Average Coulombic Efficiency | 99.3% | rsc.org |

| Li-NCM811 Full-Cell | Cut-off Voltage | 4.4 V | rsc.org |

| Li-NCM811 Full-Cell | Cycling Condition | Stable under practical conditions | rsc.org |

In electrolytes designed around this compound, the electrochemical processes at the electrode interfaces are dominated by the principles of weakly solvating systems. The anion-rich Li⁺ solvation sheath means that upon reduction at the anode surface, the anion is more likely to decompose than the solvent molecules. rsc.org For example, with a salt like lithium bis(fluorosulfonyl)imide (LiFSI), the FSI⁻ anion decomposes to form key inorganic SEI components like LiF, Li₂S, and Li₂O. This anion-derived pathway is preferential and leads to the formation of the stable, protective SEI layer. acs.orgosti.gov

High-Performance Lithium Metal Battery (LMB) Electrolytes

Electrochemical Stability Window and Li+ Transference Numbers

Detailed research on electrolytes based on this compound (2-MeO DOL) has highlighted its potential in high-voltage applications. While specific numerical values for the electrochemical stability window (ESW) and the Lithium-ion transference number (tLi+) for electrolytes solely based on this compound are not explicitly detailed in the provided research, its successful application in high-voltage cell configurations implies a sufficiently wide window of stability to prevent solvent degradation. The compound's design as a weakly-solvating electrolyte inherently aims to alter the Li+ solvation structure, which can influence the transference number. However, precise quantitative data for tLi+ remains a subject for further specific investigation.

Cycling Stability and Rate Capability in Half-Cell and Full-Cell Configurations

Electrolytes formulated with this compound have demonstrated notable performance in both half-cell and full-cell lithium battery configurations. Research indicates that an electrolyte based on 2-MeO DOL enables the stable cycling of Li-Cu half-cells for over 250 cycles, achieving a high coulombic efficiency of 99.3%. researchgate.net This suggests effective formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode.

In more demanding full-cell setups, the performance is equally promising. When used in Li–LiNi0.8Co0.1Mn0.1O2 (NCM811) full cells, the 2-MeO DOL-based electrolyte allows for stable cycling with a high cut-off voltage of 4.4 V under practical testing conditions. researchgate.net This stability in a high-voltage environment with a nickel-rich cathode underscores the compound's potential to support high-energy-density battery chemistries.

Table 1: Cycling Performance of 2-MeO DOL Electrolyte

| Cell Configuration | Performance Metric | Value |

|---|---|---|

| Li-Cu Half-Cell | Cycling Stability | > 250 cycles |

| Li-Cu Half-Cell | Coulombic Efficiency | 99.3% |

| Li-NCM811 Full-Cell | Cut-off Voltage | 4.4 V |

Performance Across Wide Temperature Ranges (Low and High Temperature)

The current body of research does not provide specific data on the performance of this compound based electrolytes across wide temperature ranges. While studies on the related compound 1,3-dioxolane (DOL) show good performance at low temperatures, specific investigations into the low and high-temperature capabilities of 2-MeO DOL are needed to fully characterize its operational window. mdpi.com

Non-Fluorinated Molecular Design Strategies for Enhanced Performance

The development of this compound as a high-performance electrolyte component is rooted in a non-fluorinated molecular design strategy focused on creating a weakly-solvating electrolyte (WSE). researchgate.net This approach aims to reduce the strong interactions between the lithium ions (Li+) and the solvent molecules. By weakening the solvation effect, the electrolyte can promote unique anion-driven interphasial chemistry, which is crucial for stabilizing the highly reactive lithium metal anode and enabling high-voltage cathode operation. researchgate.net This strategy of utilizing a non-fluorinated, weakly solvating solvent like 2-MeO DOL offers a pathway to develop next-generation electrolytes without relying on fluorinated compounds, which are often associated with environmental concerns and higher costs. researchgate.net

Comparison with Conventional Electrolyte Systems

When compared to conventional carbonate-based electrolytes, electrolytes utilizing this compound show significant advantages, particularly in lithium metal batteries. Conventional carbonate electrolytes often struggle with lithium metal anodes, leading to poor cycling stability. For instance, a conventional electrolyte may only yield a cycle lifespan of around 350 hours in a Li-Li symmetric cell. researchgate.net In contrast, the design of 2-MeO DOL as a weakly-solvating solvent contributes to significantly improved stability. This enhanced performance is attributed to its low reactivity and its ability to foster a more stable and effective solid electrolyte interphase (SEI) on the lithium anode, a critical challenge for traditional electrolyte systems. researchgate.net

Polymer Chemistry and Monomer Applications

Comonomer in Polyacetal and Other Polymer Syntheses

There is limited specific information available on the use of this compound as a comonomer in polyacetal synthesis. The established industrial process for producing polyacetal copolymers, also known as polyoxymethylene (POM), typically involves the cationic copolymerization of 1,3,5-trioxane (B122180) with a small percentage of a comonomer to enhance thermal stability. acs.orgwikipedia.org The most common comonomer used for this purpose is 1,3-dioxolane. wikipedia.orgtandfonline.com

The role of the comonomer in polyacetal synthesis is to introduce -CH₂CH₂O- units (oxyethylene) into the main polyoxymethylene chain, which consists of repeating -CH₂O- units. wikipedia.org These oxyethylene units act as barriers to the "unzipping" or depolymerization of the polymer chain that can occur at high temperatures, thereby increasing the thermal stability of the material. acs.org

The polymerization is an acid-catalyzed cationic ring-opening process. wikipedia.org A typical reaction involves mixing 1,3,5-trioxane with 1-5% of 1,3-dioxolane. wikipedia.org

Table 1: Example of Monomer Composition in Polyacetal Synthesis

| Monomer | Molar Percentage (%) | Function |

|---|---|---|

| 1,3,5-Trioxane | 96% | Primary monomer (source of oxymethylene units) |

| 1,3-Dioxolane | 4% | Comonomer (introduces stabilizing oxyethylene units) |

The introduction of a methoxy (B1213986) group at the 2-position of the dioxolane ring, as in this compound, would classify the molecule as an orthoester. This functional group has different reactivity and stability under cationic conditions compared to the formal group in 1,3-dioxolane, which could significantly alter the polymerization kinetics and the final polymer structure. However, detailed studies on this specific application are not readily found.

Cationic Ring-Opening Polymerization of Dioxolanes

Cationic ring-opening polymerization (CROP) is the primary method for polymerizing cyclic acetals like dioxolanes. rsc.orgmdpi.com While specific studies detailing the CROP of this compound are scarce, the mechanism is well-understood for the parent compound, 1,3-dioxolane (DXL or DOL). rsc.orgresearchgate.net The process is initiated by electrophiles, such as strong protic acids (e.g., triflic acid), which protonate an oxygen atom in the ring, activating it for nucleophilic attack by a monomer molecule. researchgate.net

The polymerization of 1,3-dioxolane can proceed through two main mechanisms: the Active Chain End (ACE) mechanism and the Active Monomer (AM) mechanism. researchgate.net

Active Chain End (ACE): The growing polymer chain carries the positive charge (an oxonium ion) at its end, which then reacts with a neutral monomer molecule.

Active Monomer (AM): A monomer is activated by the initiator, and this activated monomer then reacts with the neutral end-group of the growing polymer chain.

A significant challenge in the CROP of 1,3-dioxolane is the formation of cyclic oligomers due to "backbiting," where the active chain end reacts intramolecularly. rsc.org Research has shown that reaction conditions such as monomer concentration, initiator-to-monomer ratio, and solvent can influence the extent of cyclization. researchgate.net

Table 2: Influence of Reaction Conditions on 1,3-Dioxolane Polymerization

| Parameter Varied | Observation | Reference |

|---|---|---|

| Increased Monomer Conversion | Increased formation of cyclic structures | rsc.org |

| Increased Monomer-to-Initiator Ratio | Increased formation of cyclic structures and broader molecular weight distributions | researchgate.net |

The presence of a substituent on the dioxolane ring can introduce steric hindrance, which may restrict the ring-opening polymerization process. researchgate.net This could be a factor in the potential polymerization behavior of this compound.

In Situ Polymerization for Solid Polymer Electrolytes

In situ polymerization is a technique used to form a solid polymer electrolyte (SPE) directly within a battery cell, which can significantly improve the interfacial contact between the electrolyte and the electrodes. nih.gov This approach is extensively researched for developing safer, high-performance solid-state lithium batteries. mdpi.com

The vast majority of research in this area focuses on the in situ ring-opening polymerization of 1,3-dioxolane (DOL) to form poly(1,3-dioxolane) (PDOL). nih.govacs.orgosti.gov The liquid DOL monomer, mixed with a lithium salt and an initiator, is infiltrated into the battery's electrode assembly. Subsequent polymerization creates an integrated solid electrolyte that ensures intimate contact with the electrode materials, reducing interfacial resistance. nih.gov

Various initiators can trigger the in situ polymerization of DOL, including Lewis acids like PF₅ (often derived from the LiPF₆ salt) and certain lithium salts themselves, such as lithium difluoro(oxalate)borate (LiDFOB). nih.govacs.org

Table 3: Performance of an In Situ Formed Poly(1,3-dioxolane) Gel Electrolyte

| Property | Value | Conditions |

|---|---|---|

| Ionic Conductivity | 1.12 × 10⁻⁴ S cm⁻¹ | -20 °C |

| Oxidation Potential | 4.8 V | vs. Li/Li⁺ |

| Li‖LiCoO₂ Cell Capacity Retention | 86.4% after 50 cycles | 4.3 V, Room Temperature, 0.5 C |

| Li‖NCM811 Cell Capacity Retention | 88.4% after 120 cycles | -20 °C |

There is no significant body of research on the use of this compound for this application. Furthermore, studies on related substituted dioxolanes, such as 2-Methyl-DOL, have suggested potential instability in the presence of lithium metal, which is a critical component in many high-energy-density batteries. researchgate.net This suggests that the specific chemical structure of this compound may not be suitable for direct application in lithium battery electrolytes utilizing in situ polymerization.

Biomedical and Medicinal Chemistry Applications of 2 Methoxy 1,3 Dioxolane Derivatives

Synthesis of Nucleoside Analogs

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. beilstein-journals.org These molecules mimic natural nucleosides and interfere with the replication of viral or cellular genetic material. beilstein-journals.org 2-Methoxy-1,3-dioxolane has been utilized as a key reagent in the synthesis of modified nucleosides where the natural sugar moiety is replaced by a dioxolane ring. sigmaaldrich.comchemicalbook.com This substitution can lead to compounds with improved pharmacological properties, including enhanced stability and better activity profiles. The presence of a dioxolane ring instead of a traditional sugar can confer resistance to enzymatic degradation, a common issue with natural nucleosides. beilstein-journals.org

A significant application of this compound is in the synthesis of [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides, which have been investigated as potential inhibitors of the Human Immunodeficiency Virus (HIV). sigmaaldrich.comchemicalbook.com The general strategy involves coupling the dioxolane moiety with various nucleobases. These synthetic nucleosides act as chain terminators during the reverse transcription process of the HIV life cycle. beilstein-journals.org By competing with natural nucleoside triphosphates, they are incorporated into the growing viral DNA chain by reverse transcriptase, but the absence of a 3'-hydroxyl group on the dioxolane ring prevents the formation of the next phosphodiester bond, thus halting DNA elongation. beilstein-journals.org This mechanism is a hallmark of many successful nucleoside reverse transcriptase inhibitors (NRTIs) used in AIDS therapy. scispace.com The exploration of dioxolane-based nucleosides represents a continuous effort to discover new anti-HIV agents that may be more potent, less toxic, or effective against drug-resistant viral strains. scispace.com

The synthesis of nucleoside analogs from this compound can lead to the formation of diastereoisomeric cyclic acetals. sigmaaldrich.comchemicalbook.com The stereochemistry at the C2 and C4/C5 positions of the dioxolane ring is crucial for the biological activity of the resulting nucleoside analog. The reaction of this compound with a nucleobase can generate a mixture of diastereomers, which may exhibit different biological activities. The separation and characterization of these isomers are critical steps in the drug development process. Control over the stereochemical outcome of the glycosylation reaction is a key challenge and an area of active research in the synthesis of these modified nucleosides. mcgill.ca The ability to selectively synthesize the most active diastereomer is essential for optimizing the therapeutic potential of these compounds.

Building Block for Heterocyclic Compounds

Beyond its role in nucleoside synthesis, this compound is a valuable building block for a variety of other heterocyclic compounds. sigmaaldrich.com Its utility stems from its function as a protected formyl synthon. chemicalbook.com The dioxolane ring can be incorporated into larger molecular frameworks and subsequently manipulated to generate diverse heterocyclic systems. Derivatives of 1,3-dioxolane (B20135) are key components in many biologically active compounds. mdpi.comlongdom.org The ring can be substituted at various positions with groups like aryl, alkyl, imidazole, triazole, and pyrazole, leading to compounds with a wide spectrum of biological activities. mdpi.comlongdom.org

Investigation of Biological Activities of Dioxolane Scaffolds

The 1,3-dioxolane scaffold, often derived from precursors like this compound, is a recurring motif in compounds with a broad range of biological activities. longdom.orglongdom.org The specific activity is highly dependent on the nature and position of the substituents on the dioxolane ring. longdom.org Research has shown that compounds containing the 1,3-dioxolane structure exhibit significant potential in various therapeutic areas.

Table 1: Investigated Biological Activities of Dioxolane Derivatives

| Biological Activity | Description |

|---|---|